molecular formula C53H89N9O15 B14046473 (3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

Cat. No.: B14046473
M. Wt: 1092.3 g/mol
InChI Key: YYVNXPANLUFPHU-ALIAMPEKSA-N
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Description

Caspofungin is a semi-synthetic water-soluble lipopeptide that belongs to the echinocandin family, a new class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections caused by Aspergillus and Candida species, including those resistant to other antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a naturally occurring cyclic peptide. The synthesis involves several steps, including the fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties .

Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by chemical modifications to produce caspofungin acetate, which is then purified and formulated for clinical use .

Chemical Reactions Analysis

Types of Reactions: Caspofungin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are various derivatives of caspofungin, each with potentially different antifungal properties .

Scientific Research Applications

Caspofungin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.

    Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other cellular components.

    Medicine: Widely used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients.

    Industry: Employed in the development of new antifungal agents and formulations

Mechanism of Action

Caspofungin exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately the death of the fungal cell. The primary molecular target of caspofungin is beta-(1,3)-glucan synthase .

Comparison with Similar Compounds

Caspofungin is unique among antifungal agents due to its specific mechanism of action and its effectiveness against resistant strains of Candida and Aspergillus. Similar compounds in the echinocandin family include:

  • Anidulafungin
  • Micafungin
  • Pneumocandin B0 (precursor to caspofungin)

Compared to these compounds, caspofungin has shown superior efficacy and tolerability in clinical trials .

Properties

Molecular Formula

C53H89N9O15

Molecular Weight

1092.3 g/mol

IUPAC Name

(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

InChI

InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t29?,30?,31-,33?,36-,37+,38-,39+,40-,41+,42+,43+,44+,45+,46+,47-/m1/s1

InChI Key

YYVNXPANLUFPHU-ALIAMPEKSA-N

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)CC1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

Origin of Product

United States

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